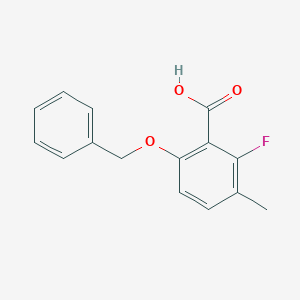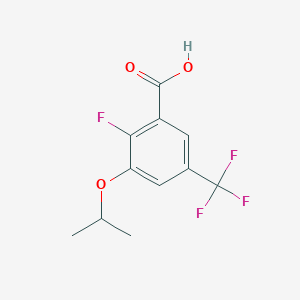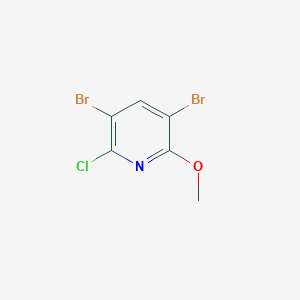
1-Bromo-3,4-difluoro-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the bromination of 3,4-difluoro-2,5-dimethoxyaniline followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3,4-difluoro-2,5-dimethoxyaniline or 3,4-difluoro-2,5-dimethoxythiophenol can be obtained.
Oxidation Products: Products include 3,4-difluoro-2,5-dimethoxybenzaldehyde or 3,4-difluoro-2,5-dimethoxybenzoic acid.
Reduction Products: The major product is 3,4-difluoro-2,5-dimethoxybenzene.
Scientific Research Applications
1-Bromo-3,4-difluoro-2,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The methoxy groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
1-Bromo-2,5-dimethoxybenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
1,4-Difluoro-2,5-dimethoxybenzene: Lacks the bromine atom, affecting its substitution reactions and biological activity.
3-Bromo-2,4-difluoro-1,5-dimethoxybenzene: Has a different substitution pattern, leading to variations in its chemical and physical properties.
Uniqueness: 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWVJIHFHNDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














